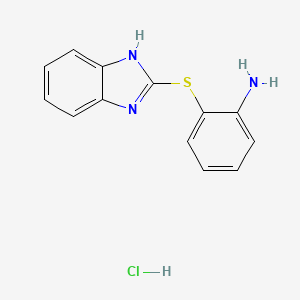

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is a chemical compound with the molecular formula C13H12ClN3S and a molecular weight of 277.772 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a benzimidazole ring and an aniline group connected via a sulfur atom.

Métodos De Preparación

The synthesis of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride involves several steps. One common synthetic route starts with the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield 2-(1H-benzimidazol-2-ylthio)aniline. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .

Análisis De Reacciones Químicas

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nitrating agents like nitric acid for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and aniline moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparación Con Compuestos Similares

Similar compounds to 2-(1H-benzimidazol-2-ylthio)aniline hydrochloride include:

2-(1H-benzimidazol-2-ylthio)benzaldehyde: Similar structure but with an aldehyde group instead of an aniline group.

2-(1H-benzimidazol-2-ylthio)phenol: Similar structure but with a phenol group instead of an aniline group.

2-(1H-benzimidazol-2-ylthio)acetic acid: Similar structure but with an acetic acid group instead of an aniline group.

These compounds share the benzimidazole-thio linkage but differ in their functional groups, leading to variations in their chemical and biological properties.

Actividad Biológica

2-(1H-benzimidazol-2-ylthio)aniline hydrochloride, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anthelmintic activities.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 4 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound possesses promising antibacterial properties, comparable to established antibiotics such as ciprofloxacin and ampicillin .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound across several cancer cell lines. For example, it has been tested against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Anthelmintic Activity

Recent investigations highlighted the anthelmintic properties of this compound. It demonstrated significant efficacy against Trichinella spiralis, outperforming conventional treatments like albendazole in certain assays .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with substituted thio groups exhibited enhanced activity compared to their unsubstituted counterparts .

- Anticancer Evaluation : Another research focused on the synthesis and biological evaluation of benzimidazole derivatives, including this compound, against multiple cancer cell lines. The findings revealed that compounds with the benzimidazole scaffold showed potent growth inhibition in vitro, warranting further investigation into their mechanisms .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13;/h1-8H,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUCHIOJLGVHCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583279 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69104-73-0 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.